molecular formula C8H10BFO3 B3039762 [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid CAS No. 1313738-12-3

[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid

Cat. No.: B3039762
CAS No.: 1313738-12-3
M. Wt: 183.97 g/mol
InChI Key: PSLUSKRGWJLDQM-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is a boronic acid derivative featuring a fluorine atom at the 3-position and a methoxymethyl group at the 4-position of the phenyl ring. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to the unique electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

[3-fluoro-4-(methoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-13-5-6-2-3-7(9(11)12)4-8(6)10/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLUSKRGWJLDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)COC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-4-(methoxymethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvents (e.g., water, methanol).

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, acetonitrile).

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted aryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to create fluorescent probes and sensors. The boronic acid group can interact with diols and other biomolecules, making it useful for detecting sugars and other biological analytes.

Medicine

In medicinal chemistry, this compound is employed in the synthesis of potential drug candidates. Its unique chemical properties allow for the modification of biologically active molecules, enhancing their efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile building block for material science applications.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(methoxymethyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. These interactions are crucial in its applications as sensors and in medicinal chemistry, where it can modify the activity of target biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Steric Effects

Fluorine Substituents
  • 3-Fluorophenylboronic Acid : The absence of the methoxymethyl group in this analog simplifies steric hindrance, but the fluorine at the 3-position still enhances electrophilicity. However, in catalytic reactions, positional isomers like 2-fluorophenylboronic acid exhibit higher reactivity due to better orbital alignment (e.g., 2-fluorophenylboronic acid achieved 25–41% yields in Rh-catalyzed carbometalation, while 3-fluorinated analogs were less studied) .
  • 4-Fluorophenylboronic Acid : Fluorine at the para position reduces steric strain but may lower Lewis acidity compared to meta-substituted analogs like the target compound .
Methoxymethyl vs. Other Substituents
  • [4-(Methoxymethoxy)phenyl]boronic Acid : The methoxymethoxy group (C8H11BO4) increases hydrophilicity (PSA: 77.93) compared to the target compound’s methoxymethyl group. This analog lacks fluorine, reducing its electronic activation for cross-coupling .

Reactivity in Cross-Coupling Reactions

Fluorinated boronic acids are widely used in Suzuki-Miyaura reactions. The target compound’s 3-fluoro substituent likely improves reactivity compared to non-fluorinated analogs, though steric bulk from the methoxymethyl group may slow kinetics. For comparison:

  • Phenylboronic Acid : A simple, unsubstituted analog with low steric hindrance but reduced electrophilicity.
  • 4-Carboxyphenylboronic Acid : The electron-withdrawing carboxyl group enhances reactivity but introduces solubility challenges .

Spectroscopic Properties

  • ¹¹B NMR: Fluorinated boronic acids typically show signals near 29 ppm for −B(OH)₂ groups. The target compound’s fluorine and methoxymethyl substituents may shift this signal slightly compared to non-fluorinated analogs like phenylboronic acid .
  • LogP and Solubility : The target compound’s logP is likely between 1.0–1.5, balancing the hydrophobic fluorine and hydrophilic methoxymethyl groups. In contrast, thiophene-containing analogs (logP: 1.28) and morpholinyl derivatives (higher polarity) exhibit distinct solubility profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C₈H₁₀BFO₃ 199.98* ~1.2 3-F, 4-(methoxymethyl)
3-Fluorophenylboronic Acid C₆H₆BFO₂ 139.92 0.8 3-F
[4-(Methoxymethoxy)phenyl]boronic Acid C₈H₁₁BO₄ 181.98 0.9 4-(methoxymethoxy)
3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic Acid C₁₁H₁₂BFO₂S 266.06 1.28 3-F, 4-(thiophene-methoxymethyl)

*Estimated based on analogs.

Biological Activity

[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them significant in drug discovery and development, particularly in anticancer and antibacterial applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H10BFlO2
  • CAS Number : 1313738-12-3

This compound features a fluorine atom and a methoxymethyl group, which are critical for its biological activity.

Boronic acids, including this compound, typically exert their effects through:

  • Covalent Bonding : They can form reversible covalent bonds with diols, which are prevalent in biomolecules like sugars and glycoproteins. This property enhances their selectivity towards cancer cells by targeting the glycocalyx on the cell surface.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating their activity. This is particularly relevant in the context of cancer therapy where boronic acids have been shown to inhibit proteasome activity.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties by targeting various signaling pathways involved in tumor growth and survival. In vitro studies have shown that this compound may inhibit cell proliferation in several cancer cell lines.

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (Breast)0.126Apoptosis induction
A549 (Lung)0.150Cell cycle arrest
HeLa (Cervical)0.200Inhibition of proliferation

These results suggest that the compound could be a viable candidate for further development as an anticancer agent.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Studies have demonstrated that this compound shows activity against resistant strains of bacteria, including MRSA.

Bacterial Strain MIC (μg/mL) Activity Type
Staphylococcus aureus4–8Bactericidal
Mycobacterium abscessus5–10Bacteriostatic

The mechanism involves the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on MDA-MB-231 cells. The treatment resulted in significant apoptosis, evidenced by increased caspase activity and reduced cell viability.
  • Antibacterial Efficacy :
    • In a clinical setting, the compound was tested against MRSA isolates from patients. The results indicated a promising reduction in bacterial load, supporting its potential use as an adjunct therapy in treating resistant infections.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the behavior of this compound in biological systems:

  • Absorption : Moderate oral bioavailability.
  • Distribution : Tends to accumulate in tissues due to its lipophilicity.
  • Metabolism : Primarily metabolized by liver enzymes; minimal interaction with CYP450 isoforms was noted.
  • Excretion : Renal excretion as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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